molecular formula C12H19BrMgOSi B3079798 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF CAS No. 107539-52-6

4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF

Cat. No.: B3079798
CAS No.: 107539-52-6
M. Wt: 311.57 g/mol
InChI Key: IJCNGVSKACQHIY-UHFFFAOYSA-M
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Description

“4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF” is a chemical compound with the molecular formula C12H19BrMgOSi . It is offered by various suppliers for research and development purposes.


Synthesis Analysis

The synthesis of “this compound” involves the reaction of (4-BROMOPHENOXY)-TERT-BUTYLDIMETHYLSILANE with Magnesium . The exact details of the synthesis process may vary depending on the specific conditions and reagents used.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 19 hydrogen atoms, 1 bromine atom, 1 magnesium atom, 1 oxygen atom, and 1 silicon atom . The exact structure can be represented by the InChI string and the Canonical SMILES string provided in the PubChem database .


Chemical Reactions Analysis

As a Grignard reagent, “this compound” is expected to be highly reactive. It is known to react with water and is sensitive to air and moisture . The specific reactions that this compound undergoes would depend on the other reactants and conditions present.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 311.57 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 310.02390 g/mol . Its topological polar surface area is 9.2 Ų .

Scientific Research Applications

Synthesis of Complex Molecules

Compounds similar to 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide are frequently used in the synthesis of complex molecules. For instance, the Grignard reaction, involving phenylmagnesium bromide, is pivotal in constructing carbon-carbon bonds, facilitating the synthesis of oxazolidinones, which are valuable intermediates in organic synthesis (Brenner et al., 2003). Such reactions underscore the role of phenylmagnesium compounds in preparing chiral auxiliaries and other crucial synthetic intermediates.

Steric Effects on Reactivity

The steric demand of substituents can significantly influence the reactivity and structure of organomagnesium compounds. Westerhausen et al. (2005) explored the effects of steric hindrance by examining the Grignard reaction of 2,4,6-tri(tert-butyl)phenylmagnesium bromide, revealing insights into how bulky groups affect molecular structure and reactivity (Westerhausen et al., 2005). These findings hint at the nuanced role that steric effects play in the chemistry of organomagnesium reagents, including those similar to 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide.

Advances in Nucleoside Synthesis

Organomagnesium reagents are instrumental in the modular synthesis of nucleoside derivatives. Joubert et al. (2008) demonstrated a methodology using bromophenylmagnesium bromide for synthesizing various substituted phenyl C-2'-deoxyribonucleosides, showcasing the utility of Grignard reagents in nucleoside chemistry (Joubert et al., 2008). This application emphasizes the versatility of phenylmagnesium bromide derivatives in constructing complex organic molecules, including potential uses for 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide.

Safety and Hazards

“4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF” is a highly flammable liquid and vapor. It causes severe skin burns and eye damage . It should be stored under inert gas and away from oxidizing agents, air, water, moisture, acids, and acid chlorides .

Properties

IUPAC Name

magnesium;tert-butyl-dimethyl-(phenoxy)silane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19OSi.BrH.Mg/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11;;/h7-10H,1-5H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCNGVSKACQHIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrMgOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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